![molecular formula C16H15ClFN3O B2928051 3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one CAS No. 1797874-91-9](/img/structure/B2928051.png)
3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one is a useful research compound. Its molecular formula is C16H15ClFN3O and its molecular weight is 319.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H18ClFN4O, with a molecular weight of 396.85 g/mol. The structure features a chloro and fluorine substituent on the aromatic ring, which is believed to enhance its biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Weight | 396.85 g/mol |
Molecular Formula | C21 H18 Cl F N4 O |
LogP | 4.8566 |
LogD | 4.8566 |
Polar Surface Area | 44.994 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, the dihydropyrido[4,3-d]pyrimidine moiety has been associated with inhibitory effects on various cancer cell lines. A study demonstrated that derivatives of this structure showed potent activity against human tumor cells, suggesting that modifications to the core structure can enhance efficacy against specific cancer types .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds containing the pyrido-pyrimidine framework have been shown to inhibit key enzymes involved in cancer progression.
- Apoptosis Induction : Similar compounds have been reported to induce apoptosis in cancer cells through various signaling pathways.
- Anti-inflammatory Effects : The presence of halogen atoms (chlorine and fluorine) can influence the compound's interaction with inflammatory pathways, potentially reducing tumor-associated inflammation.
Structure-Activity Relationship (SAR)
The incorporation of halogen atoms like chlorine and fluorine is critical in enhancing the potency of such compounds. Studies show that fluorinated analogs often exhibit improved pharmacokinetic properties and increased receptor affinity compared to their non-fluorinated counterparts .
Case Study 1: In Vitro Evaluation
In vitro studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential therapeutic applications .
Case Study 2: In Vivo Studies
Animal models have been utilized to assess the efficacy and safety profile of this class of compounds. One study reported that administration led to tumor regression in xenograft models, demonstrating both efficacy and manageable toxicity levels .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one, and what intermediates are critical?
- Methodological Answer : A two-step approach is commonly employed:
Intermediate Synthesis : Condensation of 3-chloro-4-fluorophenylpropan-1-one with a dihydropyrido[4,3-d]pyrimidine precursor under reflux in anhydrous DMF with potassium carbonate as a base.
Cyclization : Use of catalytic Pd(PPh₃)₄ in a Suzuki-Miyaura coupling for halogenated aryl integration .
- Key Intermediates : Prioritize isolation of the fluorophenyl-propan-1-one intermediate (characterized via HPLC ≥95% purity) and the dihydropyrido-pyrimidine core (validated by LC-MS) .
Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?
- Methodological Answer :
- HPLC : Quantify purity using a C18 column with UV detection at 254 nm (≥98% purity threshold recommended) .
- NMR : ¹H/¹³C NMR to confirm substituent positions, with emphasis on fluorine splitting patterns in the aromatic region .
- X-ray Crystallography : For resolving stereochemical ambiguities, particularly in the dihydropyrido-pyrimidine ring system .
Q. What safety protocols are essential when handling halogenated pyrimidine derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Perform reactions in a fume hood due to potential release of toxic fumes (e.g., HCl, fluorinated byproducts).
- Waste Disposal : Halogenated waste must be segregated and treated with alkaline hydrolysis before disposal .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural validation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) for the proposed structure.
- X-ray Refinement : If crystallographic data shows disorder (e.g., in the dihydropyrido-pyrimidine ring), use SHELXL to refine occupancy ratios and thermal parameters .
- Dynamic NMR : For fluxional behavior, conduct variable-temperature NMR to detect conformational exchange broadening .
Q. What strategies optimize reaction yields in multi-step syntheses involving fluorinated intermediates?
- Methodological Answer :
- Solvent Selection : Use anhydrous DMF or THF to stabilize fluorinated intermediates via hydrogen bonding .
- Catalytic Systems : Optimize Pd-catalyzed couplings (e.g., Pd(OAc)₂ with XPhos ligand) to reduce side reactions in aryl halide couplings .
- Workup Efficiency : Employ flash chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to separate fluorinated byproducts .
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodological Answer :
- Analog Synthesis : Modify the fluorophenyl group (e.g., replace Cl with Br) or pyrimidine substituents (e.g., methyl vs. trifluoromethyl) to assess potency trends .
- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), focusing on halogen bonding with conserved residues .
- In Vitro Assays : Screen analogs in kinase inhibition assays (IC₅₀ determination) with ATP concentration gradients to evaluate competitive binding .
Q. What computational methods predict metabolic stability of fluorinated pyrimidine derivatives?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate CYP450 metabolism likelihood (e.g., CYP3A4 susceptibility due to fluorophenyl groups) .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS to detect hydroxylated or dehalogenated metabolites .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Normalize data using Z’-factor validation (≥0.5 indicates robust assays) and include controls (e.g., staurosporine for kinase inhibition) .
- Buffer Optimization : Test phosphate vs. HEPES buffers to rule out pH-dependent fluorescence interference in fluorogenic assays .
- Dose-Response Reproducibility : Perform triplicate experiments with independent compound batches to confirm IC₅₀ consistency .
特性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c17-13-7-11(1-3-14(13)18)2-4-16(22)21-6-5-15-12(9-21)8-19-10-20-15/h1,3,7-8,10H,2,4-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLFPZOVMJQNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。